molecular formula C12H17BrCl2N2O2S B2924953 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide CAS No. 2380176-82-7

2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide

Cat. No. B2924953
CAS RN: 2380176-82-7
M. Wt: 404.14
InChI Key: MRCFPLPROVYZCH-UHFFFAOYSA-N
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Description

2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide, also known as BDBES, is a chemical compound that has been widely studied in scientific research. This compound has shown potential for use in various fields, including medicinal chemistry and drug development. In

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide involves the inhibition of enzymes through the formation of covalent bonds with their active sites. This results in the prevention of their normal function, leading to various physiological effects.
Biochemical and Physiological Effects:
2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide. One potential direction is the development of 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide-based drugs for the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, further studies are needed to explore the potential toxic effects of 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide and to develop strategies for minimizing its toxicity. Finally, the development of more efficient synthesis methods for 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide could also be an area of future research.
Conclusion:
In conclusion, 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide is a chemical compound that has shown potential for use in various fields, including medicinal chemistry and drug development. Its inhibitory effects on various enzymes make it a promising candidate for the treatment of various diseases. However, further studies are needed to explore its potential toxic effects and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with diethylamine in the presence of triethylamine. This reaction results in the formation of 2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide as a white solid with a purity of over 98%.

Scientific Research Applications

2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide has been extensively studied in scientific research for its potential use in drug development. It has been found to exhibit inhibitory effects on various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition can have therapeutic implications for the treatment of various diseases.

properties

IUPAC Name

2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrCl2N2O2S/c1-3-17(4-2)6-5-16-20(18,19)12-8-11(15)10(14)7-9(12)13/h7-8,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCFPLPROVYZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide

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